3-(4-Benzyloxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

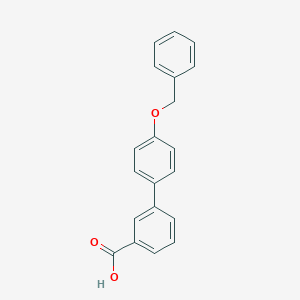

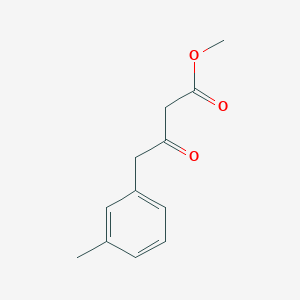

“3-(4-Benzyloxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 167627-37-4 . It has a molecular weight of 304.35 and its IUPAC name is 4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of a similar compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has been described in a study . The process involved the use of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol, N,N’-dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP) as a catalyst . These were dissolved in dry dichloromethane and stirred at room temperature under an argon atmosphere for 24 hours .

Molecular Structure Analysis

The molecular structure of “3-(4-Benzyloxyphenyl)benzoic acid” is represented by the linear formula C20H16O3 . The InChI code for this compound is 1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) .

Applications De Recherche Scientifique

Pharmacological Activity

- Scientific Field : Pharmacology

- Application Summary : 3-Phenoxybenzoic acid derivatives, which include 3-(4-Benzyloxyphenyl)benzoic acid, have been synthesized and studied for their pharmacological activity .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Physical Properties Study

- Scientific Field : Physical Chemistry

- Application Summary : Benzoic acid derivatives, including 3-(4-Benzyloxyphenyl)benzoic acid, display diverse physical properties depending upon the nature and position of the functional groups .

- Methods of Application : The study involved density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .

Photocatalysis

- Scientific Field : Environmental Chemistry

- Application Summary : Certain complexes containing benzoic acid derivatives have been used as photocatalysts for the photodecomposition of antibiotics .

- Methods of Application : The study involved the synthesis of the complexes and subsequent testing of their photocatalytic activity .

- Results : One of the complexes exhibited an impressive 91.93% degradation of nitrofurazone (NFZ) within 60 minutes .

Oxidation Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Benzoic acid derivatives have been used in oxidation reactions .

- Results : The results or outcomes obtained were not specified in the source .

Antioxidant and Anti-inflammatory Activity

- Scientific Field : Pharmacology

- Application Summary : Compounds in this series, which include 3-(4-Benzyloxyphenyl)benzoic acid, possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .

- Results : The results or outcomes obtained were not specified in the source .

Diabetes Treatment

- Scientific Field : Endocrinology

- Application Summary : 3-Phenoxybenzoic acid derivatives, including 3-(4-Benzyloxyphenyl)benzoic acid, have been synthesized and studied for their potential in treating diabetes .

- Methods of Application : The study involved the synthesis of the compound and subsequent testing for its ability to target peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK), and its antiglycating properties .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is advised to avoid contact with skin and eyes, and not to breathe in the dust .

Orientations Futures

While there is limited information on the specific future directions for “3-(4-Benzyloxyphenyl)benzoic acid”, research into benzoic acid derivatives continues to be a field of interest. For instance, the synthesis and characterization of novel liquid crystal compounds such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) have been reported . This suggests potential applications in various industrial fields and basic science .

Propriétés

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzyloxyphenyl)benzoic acid | |

CAS RN |

167627-37-4 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)